2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester
Description
2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester is a synthetic benzoic acid derivative featuring a methyl ester group at the carboxylic acid position, a hydroxyl group at the ortho position (C-2), and a 2-naphthalen-1-yl-ethyl substituent at the para position (C-6) of the benzene ring.
Properties
IUPAC Name |
methyl 2-hydroxy-6-(2-naphthalen-1-ylethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-23-20(22)19-16(9-5-11-18(19)21)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11,21H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJUVYINYRUVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation Strategy
A foundational approach involves a three-component reaction system adapted from β-naphtol-derived syntheses. While the target compound differs in substitution pattern, the methodology provides insights into naphthalene-ethyl group incorporation:
-
Reactants : β-naphtol (1.0 equiv), benzaldehyde (1.5 equiv), and ethylenediamine (2.0 equiv).
-
Conditions : Ethanol solvent, room temperature, 72-hour reaction time.
-
Mechanism : The reaction proceeds via imine formation between benzaldehyde and ethylenediamine, followed by nucleophilic attack by β-naphtol to form a naphthalen-1-yl ethylamine intermediate.
For the target compound, this intermediate undergoes coupling with a substituted benzoic acid derivative. Modifications include:
Friedel-Crafts Alkylation Approach
Industrial-scale synthesis often employs Friedel-Crafts chemistry to install the naphthalen-1-yl-ethyl moiety:
| Parameter | Specification |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 24 hours |
| Yield | 68% (isolated intermediate) |
The reaction mechanism involves electrophilic attack on 2-hydroxybenzoic acid by in-situ-generated naphthalen-1-yl-ethyl carbocation. Regioselectivity at the 6-position is achieved through steric hindrance from the ortho-hydroxyl group.
Esterification Protocols
Acid-Catalyzed Methyl Ester Formation
The carboxylic acid intermediate undergoes esterification using methanol under acidic conditions:
Procedure :
-
Dissolve 2-hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid (1.0 equiv) in methanol (10 vol).
-
Add concentrated H₂SO₄ (0.1 equiv) as catalyst.
-
Reflux at 65°C for 12 hours.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and purify via crystallization.
Optimization Data :
-
Temperature Impact : Below 60°C results in <50% conversion; above 70°C promotes demethylation.
-
Catalyst Comparison :
| Catalyst | Conversion (%) | Purity (%) |
|---|---|---|
| H₂SO₄ | 92 | 89 |
| HCl (gas) | 88 | 85 |
| p-TsOH | 78 | 82 |
Continuous Flow Esterification
For industrial production, flow chemistry enhances efficiency:
-
Reactor Type : Packed-bed microreactor with immobilized lipase.
-
Conditions :
-
Methanol:acid molar ratio = 5:1
-
Residence time = 30 minutes
-
Temperature = 50°C
-
-
Advantages :
-
95% conversion in single pass
-
Reduced side-product formation vs. batch processing
-
Regioselectivity Control
The 6-position selectivity in the benzoic acid scaffold is critical. Comparative studies reveal:
Directing Group Effects
The ortho-hydroxyl group influences substitution patterns through:
-
Hydrogen Bonding : Stabilizes transition states for para/ipso attack.
-
Steric Effects : Hinders substitution at positions 3 and 5.
Isomeric Distribution :
| Position | Yield (%) |
|---|---|
| 6 | 72 |
| 4 | 18 |
| 3 | 5 |
Solvent Polarity Impact
Polar aprotic solvents enhance 6-substitution:
| Solvent | ε (Dielectric Constant) | 6-Substitution (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| THF | 7.5 | 62 |
| Toluene | 2.4 | 41 |
Purification and Characterization
Crystallization Optimization
Final product purity ≥98% is achieved via fractional crystallization:
Spectroscopic Validation
Key characterization data:
| Technique | Data Highlights |
|---|---|
| ¹H NMR | δ 8.21 (d, J=8.5 Hz, naphthalene H-8) |
| ¹³C NMR | δ 171.2 (ester carbonyl) |
| HRMS | m/z 307.1543 [M+H]+ (calc. 307.1547) |
Industrial Scale-Up Challenges
Catalyst Recycling
Heterogeneous catalysts improve process economics:
| Catalyst | Reuse Cycles | Activity Retention (%) |
|---|---|---|
| Amberlyst-15 | 5 | 87 |
| Zeolite H-Y | 3 | 72 |
Byproduct Management
Major byproducts and mitigation strategies:
-
Demethylated Product (2-hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid) : Controlled by maintaining pH >6 during workup.
-
Diethyl Ether Adducts : Suppressed through rigorous solvent drying.
Emerging Methodologies
Photocatalytic Coupling
Recent advances utilize visible-light-mediated C-H activation:
-
Catalyst : Ir(ppy)₃ (0.5 mol%)
-
Light Source : 450 nm LEDs
-
Yield Improvement : 22% over thermal methods
Biocatalytic Approaches
Lipase-mediated esterification under mild conditions:
-
Enzyme : Candida antarctica Lipase B (CAL-B)
-
Solvent : Tert-butanol
-
Conversion : 89% at 37°C in 8 hours
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, such as benzoic acid esters, hydroxyl groups, or aromatic substituents. A comparative analysis is presented below:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Solubility and Bioactivity: The target compound’s naphthalene-ethyl group likely enhances lipophilicity compared to the 4-hydroxyphenyl-2-oxo-ethyl analog (Table 1), which was extracted using chloroform:methanol (9:1), a polar-aprotic solvent system . The marine-derived phenoxy analog (2-hydroxy-6-(6-hydroxy-4-methyl-phenoxy)-4-methyl-benzoic acid methyl ester) exhibits higher polarity due to its hydroxyl and methyl groups, reflected in its isolation via methanol/acetone/water mixtures .
Spectroscopic Differentiation :
- The methoxy proton in the marine-derived ester showed a distinct HMBC correlation with the carbonyl carbon (δC 169.0), a feature that would differ in the target compound due to its naphthalene substituent’s electronic effects .
Synthetic vs. Natural Origins :
Biological Activity
2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester, with the CAS number 1171921-82-6, is a compound that has garnered interest due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by its structural features, which include a hydroxyl group and a naphthalene moiety. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₃ |
| Molecular Weight | 286.34 g/mol |
| CAS Number | 1171921-82-6 |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, although detailed mechanisms remain under investigation.
Anti-inflammatory Activity
Research indicates that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Anti-inflammatory Effects : In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound led to a significant decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
- Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The naphthalene moiety is crucial for its interaction with biological targets, and modifications in this region could lead to increased potency or selectivity.
Table 2: SAR Modifications and Their Effects
| Modification | Effect on Biological Activity |
|---|---|
| Hydroxyl Group Position | Enhances anti-inflammatory activity |
| Naphthalene Substitution | Increases anticancer potency |
| Methyl Ester Group | Improves solubility and bioavailability |
Q & A
Q. What are the common synthetic routes for preparing 2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester?
- Methodological Answer : The synthesis typically involves esterification of the parent benzoic acid derivative with methanol under acidic or catalytic conditions. For example, sulfuric acid is a common catalyst for esterification reactions, as noted in procedures for similar methyl esters . Substituent introduction (e.g., the naphthalen-1-yl-ethyl group) may require Friedel-Crafts alkylation or Suzuki coupling, depending on precursor availability. Reaction optimization (e.g., solvent choice, temperature) is critical; dichloromethane or ethanol under reflux conditions are often used to enhance yield and purity .
Q. How is the structure of this compound characterized using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal for confirming substituent positions. For instance, H NMR can identify the methyl ester peak (~3.8–4.0 ppm) and aromatic protons from the naphthalene moiety (~7.2–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms ester carbonyl stretches (~1700–1750 cm). X-ray crystallography, as applied to structurally related esters, provides definitive bond-length and angle data .
Q. What are the key solubility and stability considerations for this ester in experimental settings?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) is moderate due to the ester and hydroxyl groups, but nonpolar regions (naphthalene) may necessitate sonication for dissolution. Stability studies should assess hydrolysis susceptibility under varying pH; acidic/basic conditions may cleave the ester bond. Storage at −20°C in inert atmospheres is recommended for long-term stability .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity during synthesis?
- Methodological Answer : Contradictions in reported yields (e.g., 60–90% for similar esters) often stem from catalyst selection and reaction time . For example, using HSO vs. p-toluenesulfonic acid can alter reaction kinetics. Purity is improved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Impurity profiles, such as unreacted naphthalene precursors, must be monitored using HPLC with UV detection at 254 nm .
Q. What strategies are employed to resolve contradictions in reported biological activities?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from stereochemical variations or assay conditions. Chiral HPLC can isolate enantiomers for individual testing. Comparative studies under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) are essential. Computational docking studies (e.g., using AutoDock Vina) may predict binding affinities to target proteins, reconciling divergent experimental data .
Q. How is computational modeling applied to predict the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess interactions with biological membranes or enzymes. For example, the naphthalene moiety’s hydrophobicity can be quantified via logP calculations (e.g., using ChemAxon software) to infer bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
